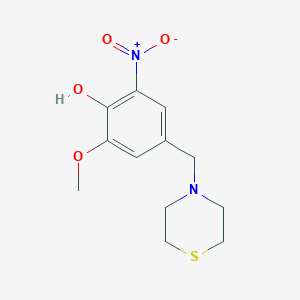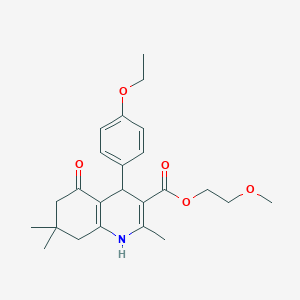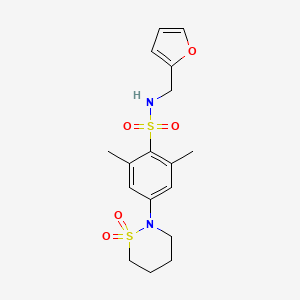
2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol, also known as MNTMP, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of phenolic compounds and has a molecular weight of 347.38 g/mol. In
作用機序
The mechanism of action of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in regulating gene expression. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol has been found to exhibit a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. It also exhibits a broad spectrum of activity against different types of cancer cells, which suggests that it may be effective against a variety of different cancer types. However, one of the limitations of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.
将来の方向性
There are several future directions for the study of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol. One area of research is the development of more efficient synthesis methods that can produce higher yields of pure 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol. Another area of research is the investigation of the mechanism of action of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol, which may lead to the identification of new targets for cancer and inflammation therapies. Additionally, the potential applications of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol in the treatment of neurological disorders such as Alzheimer's disease warrant further investigation.
合成法
The synthesis of 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol involves the reaction of 2-methoxy-6-nitrophenol with 4-(4-chloromethylthiomorpholin-2-yl)methyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out at elevated temperatures. The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学的研究の応用
2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol has been studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. In a study published in the Journal of Medicinal Chemistry, 2-methoxy-6-nitro-4-(4-thiomorpholinylmethyl)phenol was found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It was also found to inhibit the growth of tumor xenografts in mice.
特性
IUPAC Name |
2-methoxy-6-nitro-4-(thiomorpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-11-7-9(6-10(12(11)15)14(16)17)8-13-2-4-19-5-3-13/h6-7,15H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXIWAHFOQDKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-nitro-4-(thiomorpholin-4-ylmethyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone](/img/structure/B5039549.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5039552.png)
![8-[4-(4-isopropylphenoxy)butoxy]quinoline](/img/structure/B5039557.png)
![ethyl 1-[(5-bromo-2-thienyl)methyl]-3-piperidinecarboxylate](/img/structure/B5039565.png)


![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5039580.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-(pentanoylamino)benzamide](/img/structure/B5039586.png)

![3,4-dimethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5039606.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5039611.png)
![4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine](/img/structure/B5039621.png)
![(3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5039628.png)
![7-[(2-hydroxyethyl)amino]-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5039641.png)